molecular formula C21H23N3O2 B7699385 N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide

N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide

Cat. No. B7699385
M. Wt: 349.4 g/mol
InChI Key: XDCHDHKSOYWNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide, also known as BMH-21, is a small molecule inhibitor that has shown promising results in cancer research. BMH-21 was discovered by a team of researchers at the University of Illinois at Chicago in 2011 and has since been studied extensively for its potential as a cancer treatment.

Mechanism of Action

N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide works by inhibiting the activity of FACT, a protein that is involved in the transcription of DNA. FACT is required for the elongation of RNA polymerase II during transcription. This compound binds to the structure of FACT and prevents its activity, which in turn prevents the elongation of RNA polymerase II. This leads to the inhibition of transcription and prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of FACT, which leads to the inhibition of transcription and prevents cancer cells from dividing and growing. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide in lab experiments is that it has shown promising results in inhibiting the growth of several types of cancer cells. Additionally, this compound is a small molecule inhibitor, which makes it easier to study than larger molecules. However, one limitation of using this compound in lab experiments is that it is still in the early stages of development and has not yet been tested in clinical trials.

Future Directions

There are several future directions for the study of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide. One direction is to further explore its potential as a cancer treatment and to test it in clinical trials. Another direction is to study its mechanism of action in more detail and to identify other proteins that may be affected by this compound. Additionally, researchers may explore the use of this compound in combination with other cancer treatments to enhance its effectiveness.

Synthesis Methods

The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide is a complex process that involves several steps. The starting materials for the synthesis are isonicotinamide and 2-hydroxy-6-methylquinoline. These two compounds are reacted with tert-butyl chloroformate to form the tert-butyl ester of isonicotinamide and the tert-butyl ester of 2-hydroxy-6-methylquinoline. These two compounds are then reacted with each other in the presence of a base to form this compound.

Scientific Research Applications

N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isonicotinamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, ovarian cancer, and lung cancer. This compound works by inhibiting a protein called FACT, which is involved in the transcription of DNA. By inhibiting FACT, this compound prevents cancer cells from dividing and growing.

properties

IUPAC Name

N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-5-6-18-16(11-14)12-17(19(25)23-18)13-24(21(2,3)4)20(26)15-7-9-22-10-8-15/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCHDHKSOYWNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC=NC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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